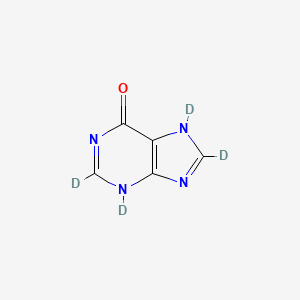

Hypoxanthine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4N4O |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

2,3,7,8-tetradeuteriopurin-6-one |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D/hD2 |

InChI Key |

FDGQSTZJBFJUBT-OPTZXGQFSA-N |

Isomeric SMILES |

[2H]C1=NC2=C(N1[2H])C(=O)N=C(N2[2H])[2H] |

Canonical SMILES |

C1=NC2=C(N1)C(=O)N=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

Hypoxanthine-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Hypoxanthine-d4, with a focus on its use as an internal standard in quantitative analytical methods. This document details experimental protocols and visualizes key metabolic pathways and workflows to support its application in research and development.

Core Chemical Properties and Structure

This compound is a deuterated form of hypoxanthine, a naturally occurring purine derivative.[1] The incorporation of deuterium atoms results in a higher molecular weight compared to the endogenous compound, making it an ideal internal standard for mass spectrometry-based quantification.[1]

Below is a summary of the key chemical properties for both this compound and its non-deuterated analog, hypoxanthine.

| Property | This compound | Hypoxanthine |

| Molecular Formula | C₅D₄N₄O | C₅H₄N₄O |

| Molecular Weight | 140.1 g/mol | 136.11 g/mol [2] |

| Synonyms | 6-Hydroxypurine-d4 | 6-Hydroxypurine, Sarkin[3] |

| CAS Number | 2483831-32-7 | 68-94-0 |

| Physical Form | Solid | White crystalline solid[2] |

| Purity | ≥99% deuterated forms (d₁-d₄) | Not Applicable |

| Solubility | Soluble in DMSO | Water: ~700 mg/L at 23°C |

The Central Role of Hypoxanthine in Purine Metabolism

Hypoxanthine is a critical intermediate in purine metabolism. It is formed from the deamination of adenosine to inosine, which is then converted to hypoxanthine. Hypoxanthine can follow two primary metabolic routes: the salvage pathway or the catabolic pathway.

-

Salvage Pathway: The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) recycles hypoxanthine back into inosine monophosphate (IMP), which can then be used for the synthesis of new nucleotides. This pathway is an energy-efficient way to reuse purine bases.

-

Catabolic Pathway: Hypoxanthine is oxidized to xanthine and subsequently to uric acid by the enzyme xanthine oxidase. In humans, uric acid is the final product of purine degradation and is excreted in the urine.

The following diagram illustrates the key steps in the purine metabolism pathway involving hypoxanthine.

References

Understanding the Isotopic Labeling of Hypoxanthine-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hypoxanthine-d4, a deuterated form of the naturally occurring purine, hypoxanthine. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. We will delve into the synthesis, key applications, and the metabolic pathways associated with this important analytical standard.

Introduction to this compound

This compound is a stable isotope-labeled version of hypoxanthine where four hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry, particularly in the field of metabolomics and pharmacokinetic studies. The near-identical chemical and physical properties to its unlabeled counterpart ensure it behaves similarly during sample preparation and analysis, while its distinct mass allows for accurate quantification.

Technical Specifications of this compound

| Property | Value |

| Chemical Formula | C₅D₄N₄O |

| Molecular Weight | 140.1 g/mol |

| CAS Number | 1794787-87-7 |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Isotopic Enrichment | ≥99 atom % D |

Synthesis of this compound

The synthesis of this compound is typically achieved through a hydrogen-deuterium exchange reaction. This process involves the substitution of labile protons on the hypoxanthine molecule with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O), under specific catalytic conditions.

Experimental Protocol: Hydrogen-Deuterium Exchange for this compound Synthesis

Materials:

-

Hypoxanthine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Palladium on carbon (Pd/C, 10%) or other suitable catalyst

-

Deuterated methanol (CD₃OD)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Preparation: In a round-bottom flask, dissolve hypoxanthine in D₂O. The concentration will depend on the scale of the reaction.

-

Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress is monitored over time by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuteration. The reaction is typically run for 24-48 hours to achieve high isotopic enrichment.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of D₂O or CD₃OD to recover any adsorbed product.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

-

Recrystallization: For further purification, the crude product can be recrystallized from a suitable deuterated solvent, such as a mixture of D₂O and CD₃OD.

-

Drying and Characterization: Dry the purified this compound under vacuum. Characterize the final product by mass spectrometry to confirm the molecular weight and isotopic enrichment, and by NMR spectroscopy to confirm the structure and position of deuterium labeling.

Applications of this compound

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays for the determination of hypoxanthine levels in various biological matrices. It is also a valuable tool in metabolic flux analysis to trace the fate of hypoxanthine through metabolic pathways.

Key Experiment: Quantification of Hypoxanthine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for the quantification of hypoxanthine in human plasma.

Materials and Reagents:

-

Human plasma samples

-

This compound (Internal Standard, IS) stock solution (e.g., 1 mg/mL in methanol)

-

Hypoxanthine analytical standard for calibration curve

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)

Sample Preparation:

-

Prepare Calibration Standards and Quality Controls (QCs): Spike known concentrations of hypoxanthine analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QCs at low, medium, and high concentrations.

-

Prepare Internal Standard Working Solution: Dilute the this compound stock solution to a working concentration (e.g., 100 ng/mL) in ACN.

-

Protein Precipitation:

-

To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 150 µL of the internal standard working solution in ACN.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient is run to separate hypoxanthine from other matrix components.

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Hypoxanthine: e.g., m/z 137 -> 110

-

This compound: e.g., m/z 141 -> 114

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of hypoxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Presentation

The following tables represent typical data generated from the LC-MS/MS experiment described above.

Table 1: Representative Calibration Curve Data for Hypoxanthine Quantification

| Nominal Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,850 | 51,200 | 0.153 |

| 10 | 15,900 | 50,800 | 0.313 |

| 50 | 80,100 | 51,500 | 1.555 |

| 100 | 162,300 | 50,900 | 3.189 |

| 500 | 815,400 | 51,100 | 15.957 |

| 1000 | 1,630,500 | 50,700 | 32.160 |

Table 2: Precision and Accuracy Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (CV, %) |

| Low | 3 | 2.95 | 98.3 | 4.2 |

| Medium | 80 | 82.1 | 102.6 | 3.1 |

| High | 800 | 790.5 | 98.8 | 2.5 |

Signaling Pathways and Experimental Workflows

Hypoxanthine is a key intermediate in purine metabolism, involved in both the salvage and degradation pathways. This compound can be used as a tracer to study the flux through these pathways.

Purine Salvage and Degradation Pathway

Hypoxanthine can be salvaged back into the nucleotide pool by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form inosine monophosphate (IMP). Alternatively, it can be degraded to xanthine and subsequently to uric acid by xanthine oxidase.

Caption: Metabolic fate of hypoxanthine via the purine salvage and degradation pathways.

Experimental Workflow for Metabolite Quantification using an Internal Standard

The use of a deuterated internal standard like this compound is a cornerstone of robust quantitative metabolomics workflows. The following diagram illustrates the typical experimental process.

Caption: A typical workflow for quantitative analysis using an internal standard.

Conclusion

This compound is an invaluable tool for researchers in the life sciences. Its use as an internal standard in mass spectrometry-based quantification provides a high degree of accuracy and precision, which is essential for reliable metabolomic and pharmacokinetic data. Furthermore, its application as a tracer in metabolic flux analysis allows for a deeper understanding of the dynamics of purine metabolism. This guide has provided a comprehensive overview of the synthesis, application, and relevant metabolic pathways of this compound, serving as a valuable resource for its effective implementation in research and development.

The significance of hypoxanthine in purine metabolism pathways

An In-depth Technical Guide on the Significance of Hypoxanthine in Purine Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxanthine, a naturally occurring purine derivative, occupies a central and critical crossroads in the intricate network of purine metabolism.[1] It serves as a key intermediate in the degradation of purines and as a substrate for their salvage, thereby playing a pivotal role in maintaining the cellular nucleotide pool. Dysregulation of hypoxanthine metabolism is implicated in a range of pathologies, including hyperuricemia, gout, and the devastating Lesch-Nyhan syndrome.[2][3] Furthermore, emerging evidence highlights hypoxanthine as a sensitive biomarker for various conditions associated with cellular energy depletion, such as cardiac ischemia and stroke.[4][5] This technical guide provides a comprehensive overview of the synthesis, degradation, and salvage of hypoxanthine, details its pathological implications, and presents its utility as a clinical biomarker. Detailed experimental protocols and quantitative data are provided to support researchers and drug development professionals in this field.

The Central Role of Hypoxanthine in Purine Metabolism

Hypoxanthine is a purine base that is integral to three major metabolic pathways: the de novo synthesis pathway, the degradation pathway, and the salvage pathway.

1.1. De Novo Synthesis and its Convergence on Hypoxanthine Precursors

The de novo synthesis of purines is an energy-intensive process that builds the purine ring from various precursors, culminating in the formation of inosine monophosphate (IMP). IMP is the first nucleotide formed in this pathway and contains the hypoxanthine base. From IMP, the pathways diverge to synthesize adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of nucleic acids.

1.2. The Degradation Pathway: From Nucleotides to Uric Acid

When purine nucleotides are in excess or during cellular turnover, they are catabolized. AMP is deaminated to IMP, and both AMP and GMP are dephosphorylated to their respective nucleosides, adenosine and guanosine. Adenosine is then deaminated to inosine. The enzyme purine nucleoside phosphorylase cleaves the glycosidic bond of inosine to release the free purine base, hypoxanthine, and ribose-1-phosphate.

Hypoxanthine is then sequentially oxidized. The enzyme xanthine oxidase first converts hypoxanthine to xanthine. Subsequently, xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which is the final product of purine degradation in humans and is excreted in the urine. These reactions produce reactive oxygen species (ROS), such as hydrogen peroxide, as byproducts.

1.3. The Salvage Pathway: Recycling for Efficiency

The purine salvage pathway is a crucial energy-conserving mechanism that recycles purine bases to regenerate nucleotides. Hypoxanthine is a key substrate for this pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) catalyzes the reaction of hypoxanthine with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form IMP. This allows cells to replenish their nucleotide pools without undergoing the energetically costly de novo synthesis pathway. The salvage pathway is particularly important in tissues with high energy demands or limited de novo synthesis capacity.

Signaling Pathways and Logical Relationships

The intricate interplay between the de novo, degradation, and salvage pathways is tightly regulated to maintain purine homeostasis.

Caption: Overview of Purine Metabolism Pathways Centered on Hypoxanthine.

Pathological Implications of Dysregulated Hypoxanthine Metabolism

3.1. Hyperuricemia and Gout

An imbalance between the production and excretion of uric acid leads to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. When uric acid levels exceed its solubility, it can crystallize and deposit in joints and soft tissues, leading to the inflammatory arthritis known as gout. Increased activity of xanthine oxidase or a deficiency in the salvage pathway enzyme HPRT can lead to an overproduction of uric acid from hypoxanthine.

3.2. Lesch-Nyhan Syndrome

Lesch-Nyhan syndrome is a rare, X-linked recessive disorder caused by a severe deficiency of the HPRT enzyme. This deficiency leads to a massive accumulation of uric acid due to the inability to salvage hypoxanthine and guanine. The clinical manifestations include severe neurological dysfunction, cognitive impairment, and self-injurious behavior. The accumulation of PRPP and the subsequent acceleration of de novo purine synthesis contribute to the overproduction of purine precursors that are ultimately degraded to uric acid.

Hypoxanthine as a Clinical Biomarker

Under conditions of cellular stress and energy depletion, such as hypoxia or ischemia, the breakdown of ATP exceeds its synthesis. This leads to an accumulation of AMP, which is further catabolized to adenosine, inosine, and ultimately hypoxanthine.

4.1. Cardiac Ischemia

Elevated plasma levels of hypoxanthine have been identified as an early and sensitive biomarker for acute cardiac ischemia. The increase in hypoxanthine occurs within minutes of an ischemic event, preceding the release of traditional cardiac markers like troponins.

4.2. Stroke and Brain Injury

Similarly, increased levels of hypoxanthine in the cerebrospinal fluid and plasma are associated with ischemic stroke and other forms of brain injury. Hypoxanthine levels can correlate with the severity of the injury and may serve as a prognostic indicator. The conversion of accumulated hypoxanthine to uric acid upon reperfusion can also contribute to oxidative stress and further tissue damage.

Quantitative Data in Hypoxanthine Metabolism

The following tables summarize key quantitative data related to hypoxanthine metabolism.

Table 1: Michaelis-Menten Constants (Km) for Xanthine Oxidase

| Substrate | Km (µM) | Source |

| Hypoxanthine | 10 - 20 | |

| Xanthine | 5 - 15 | |

| 8-Aminohypoxanthine | Similar to Hypoxanthine |

Table 2: Normal Reference Ranges for Hypoxanthine in Biological Fluids

| Biological Fluid | Concentration (µM) | Source |

| Plasma | 1 - 4 | |

| Urine | Variable, often reported as a ratio to creatinine | |

| Cerebrospinal Fluid (CSF) | 0.5 - 2 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for accurate research in purine metabolism.

6.1. Quantification of Hypoxanthine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of hypoxanthine in biological samples.

-

Sample Preparation:

-

Collect blood samples in EDTA-containing tubes and immediately place on ice.

-

Separate plasma by centrifugation at 4°C.

-

Deproteinize plasma samples by adding a threefold volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

Chromatographic Separation:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific mass transition for hypoxanthine (e.g., m/z 137 -> 119).

-

Quantify using a stable isotope-labeled internal standard.

-

Caption: Experimental Workflow for LC-MS/MS Quantification of Hypoxanthine.

6.2. Xanthine Oxidase Activity Assay

The activity of xanthine oxidase can be determined by monitoring the formation of uric acid from hypoxanthine or xanthine.

-

Spectrophotometric Method:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), a substrate (hypoxanthine or xanthine), and the sample containing xanthine oxidase.

-

Initiate the reaction by adding the enzyme source.

-

Monitor the increase in absorbance at 290-293 nm, which corresponds to the formation of uric acid.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of uric acid.

-

-

Fluorometric Method:

-

This is a coupled enzyme assay where xanthine oxidase first produces hydrogen peroxide (H₂O₂) from the oxidation of its substrate.

-

In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce a highly fluorescent product (resorufin).

-

Measure the increase in fluorescence over time (e.g., excitation at 535 nm and emission at 587 nm).

-

The rate of fluorescence increase is proportional to the xanthine oxidase activity.

-

6.3. Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Activity Assay

HPRT activity is commonly assessed by measuring the formation of IMP from hypoxanthine.

-

Radiochemical Method:

-

Incubate the cell lysate or purified enzyme with [¹⁴C]-labeled hypoxanthine and PRPP.

-

Separate the product, [¹⁴C]IMP, from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of [¹⁴C]IMP formed using a scintillation counter.

-

-

Non-Radioactive Coupled Enzyme Assay:

-

HPRT converts hypoxanthine to IMP.

-

The produced IMP is then oxidized to xanthosine monophosphate (XMP) by IMP dehydrogenase (IMPDH), which concurrently reduces NAD⁺ to NADH.

-

The increase in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

-

Caption: Principle of the Non-Radioactive Coupled HPRT Activity Assay.

Conclusion

Hypoxanthine stands as a linchpin in purine metabolism, with its cellular concentration being a tightly regulated parameter reflecting the balance between purine synthesis, degradation, and salvage. Its central position makes it a critical molecule in both normal physiology and a range of pathological conditions. For researchers and drug development professionals, a thorough understanding of hypoxanthine's metabolic pathways is essential for identifying novel therapeutic targets for diseases like gout and for developing innovative diagnostic and prognostic tools for ischemic conditions. The experimental protocols and quantitative data provided herein offer a solid foundation for advancing research in this significant area of cellular metabolism.

References

- 1. Hypoxanthine - Wikipedia [en.wikipedia.org]

- 2. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Gout - Wikipedia [en.wikipedia.org]

- 4. Inosine and hypoxanthine as novel biomarkers for cardiac ischemia: From bench to point-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thno.org [thno.org]

Hypoxanthine: A Critical Biomarker for Hypoxia and Ischemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of biomedical research and drug development, the identification and validation of sensitive and specific biomarkers for hypoxia and ischemia are of paramount importance. These conditions, characterized by insufficient oxygen supply to tissues, are central to the pathophysiology of numerous diseases, including myocardial infarction, stroke, and peripheral artery disease. Hypoxanthine, a naturally occurring purine derivative, has emerged as a promising biomarker due to its direct link to the catabolism of adenosine triphosphate (ATP) under oxygen-deprived conditions. This technical guide provides a comprehensive overview of hypoxanthine's role as a biomarker, detailing its biochemical pathways, analytical methodologies for its detection, and its application in preclinical and clinical research.

The Biochemical Basis of Hypoxanthine as a Hypoxia Biomarker

Under normoxic conditions, cellular energy, in the form of ATP, is efficiently generated through oxidative phosphorylation. However, during hypoxia or ischemia, the lack of oxygen as the final electron acceptor halts this process. To meet the energy demand, cells increasingly rely on anaerobic glycolysis, leading to a rapid depletion of ATP stores. This energy crisis triggers the degradation of ATP, leading to a sequential accumulation of its breakdown products: adenosine diphosphate (ADP), adenosine monophosphate (AMP), inosine monophosphate (IMP), inosine, and finally, hypoxanthine.[1][2][3]

The accumulation of hypoxanthine is a direct consequence of ATP degradation and serves as a sensitive indicator of cellular energy stress.[3] During prolonged ischemia, intracellular hypoxanthine concentrations can rise significantly.[4] Upon reperfusion, the reintroduction of oxygen allows the enzyme xanthine oxidase to convert the accumulated hypoxanthine into xanthine and subsequently into uric acid. This reaction is a major source of reactive oxygen species (ROS), which can contribute to reperfusion injury, a paradoxical exacerbation of cellular dysfunction and death following the restoration of blood flow.

Signaling Pathway of ATP Degradation to Hypoxanthine

The catabolic cascade from ATP to hypoxanthine is a critical pathway that reflects the cellular energy state. Under hypoxic or ischemic stress, this pathway becomes highly active.

Quantitative Data on Hypoxanthine as a Biomarker

Numerous studies have provided quantitative evidence supporting the use of hypoxanthine as a biomarker for hypoxia and ischemia across various models and clinical settings.

| Biological Matrix | Condition | Model/Study Population | Fold Change/Concentration | Reference |

| Plasma | Ischemic Stroke | Human Patients | Significantly elevated in the acute stage | |

| Plasma | Ischemic Stroke | Human Patients | Associated with midline shift (β = 1.83) and MMP-9 levels (β = 0.32) | |

| Plasma | Cardiac Ischemia | Human Patients | Elevated concentrations in patients with ischemic heart disease | |

| Blood | Perinatal Asphyxia | Newborn Infants | Significantly higher in asphyxiated groups | |

| Red Blood Cells | High Altitude Hypoxia | Human Volunteers | Decreased levels with exposure to high altitude | |

| Adipose Tissue | Hypoxia | Cultured Human Adipocytes | Increased secretion under hypoxic conditions | |

| Myocardial Dialysate | Myocardial Ischemia | Animal Model | Significant increase at 15 and 60 minutes post-ischemia |

Experimental Protocols for Hypoxanthine Detection

Accurate quantification of hypoxanthine is crucial for its validation and application as a biomarker. Various analytical methods have been developed, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of purine metabolites, including hypoxanthine, in biological fluids.

Sample Preparation (Plasma/Serum):

-

Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA).

-

Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma or serum.

-

Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid or trichloroacetic acid) followed by centrifugation to remove precipitated proteins.

-

The resulting supernatant can be directly injected into the HPLC system or stored at -80°C.

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV absorbance at a specific wavelength (typically around 254 nm).

Enzymatic Assays (Colorimetric/Fluorometric)

Commercially available assay kits provide a convenient and high-throughput method for measuring hypoxanthine. These assays are typically based on the enzymatic conversion of hypoxanthine by xanthine oxidase.

Assay Principle:

-

Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, producing hydrogen peroxide (H₂O₂) as a byproduct.

-

The generated H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a colorimetric or fluorometric signal.

-

The intensity of the signal is directly proportional to the amount of hypoxanthine in the sample.

General Protocol:

-

Prepare standards and samples in a 96-well plate.

-

Add the reaction mix containing xanthine oxidase, HRP, and the detection probe to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the hypoxanthine concentration based on the standard curve.

Experimental Workflow for Hypoxanthine Measurement

The following diagram illustrates a typical workflow for the quantification of hypoxanthine from biological samples.

References

- 1. Metabolic regulation of ATP breakdown and of adenosine production in rat brain extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ATP degradation: Significance and symbolism [wisdomlib.org]

- 4. Inosine and hypoxanthine as novel biomarkers for cardiac ischemia: From bench to point-of-care - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Hypoxanthine's Role in Neurological Disorders and Advancing Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypoxanthine, a naturally occurring purine derivative, stands at a critical metabolic crossroads, playing a dual role in the central nervous system that is both vital for cellular function and deeply implicated in the pathophysiology of a range of neurological disorders. Its accumulation, often a hallmark of cellular energy depletion and hypoxia, can trigger a cascade of neurotoxic events, including excitotoxicity, oxidative stress, and programmed cell death. Conversely, its downstream metabolite, uric acid, exhibits potent antioxidant properties, suggesting a complex and context-dependent influence on neuronal health. This technical guide provides a comprehensive overview of the multifaceted role of hypoxanthine in neurological disorders, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the core signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of neurological disease and developing novel therapeutic strategies.

Introduction: The Pivotal Role of Hypoxanthine in Neuropurinergic Signaling

Hypoxanthine is a central intermediate in purine metabolism, derived from the degradation of adenosine monophosphate (AMP). Under normal physiological conditions, it is primarily salvaged back into the purine pool by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[1] This salvage pathway is particularly crucial in the brain, which has a high energy demand and limited capacity for de novo purine synthesis.[2][3] However, in pathological states characterized by energy failure, such as ischemia and hypoxia, ATP is rapidly catabolized, leading to an accumulation of hypoxanthine.[4][5] This excess hypoxanthine can then be catabolized by xanthine oxidase (XO) to xanthine and subsequently to uric acid, a process that generates reactive oxygen species (ROS) and contributes to oxidative stress. The balance between the purine salvage and degradation pathways is therefore a critical determinant of neuronal fate in the face of metabolic stress.

Hypoxanthine in Neurological Disorders: A Quantitative Perspective

Elevated levels of hypoxanthine in the cerebrospinal fluid (CSF) and brain tissue have been identified as a potential biomarker for several neurological disorders, reflecting underlying metabolic distress and cellular injury. The following tables summarize key quantitative findings from various studies.

Table 1: Hypoxanthine Concentrations in Human Cerebrospinal Fluid (CSF) in Neurological Disorders

| Neurological Condition | Patient Population | Hypoxanthine Concentration (µM) | Control/Reference Concentration (µM) | Fold Increase | Reference(s) |

| Acute Liver Failure | 17 patients | 23.0 ± 12.0 (early) 11.7 ± 6.8 (late) | ~2.0 | ~5.9 - 11.5 | |

| Subarachnoid Hemorrhage | 12 patients | 11.8 ± 2.3 (central CSF) | 6.5 ± 1.0 (lumbar CSF in same patients) | ~1.8 | |

| Various Neurological Diseases (Multiple Sclerosis, Myelopathy, Stroke, Epilepsy, Viral Meningitis) | Neurological patients | Increased 2-3 fold | Control group | 2-3 | |

| Hypoxia | Newborns, children, and adults | Significant increase post-hypoxia | Pre-hypoxia or control levels | Variable |

Table 2: Hypoxanthine Concentrations in Brain Tissue

| Condition | Animal Model/Patient Group | Hypoxanthine Concentration | Control/Reference Concentration | Fold Increase | Reference(s) |

| Severe Hypoxia | 1 and 10-day-old rats | Significant increase | Normoxic controls | Variable | |

| Ischemia | Rat brain | Significant augmentation | Pre-ischemia levels | Chronological increase |

Key Signaling Pathways Involving Hypoxanthine

The neurotoxic effects of elevated hypoxanthine are mediated through several interconnected signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

Purine Metabolism and Salvage Pathway

The purine salvage pathway is essential for maintaining the nucleotide pool in the brain. A deficiency in the key enzyme HPRT leads to the accumulation of hypoxanthine and the devastating neurological consequences of Lesch-Nyhan syndrome.

Caption: Purine metabolism pathways in the brain.

Hypoxanthine-Induced Excitotoxicity and Oxidative Stress

Elevated extracellular hypoxanthine can contribute to glutamate-mediated excitotoxicity. The subsequent activation of xanthine oxidase during hypoxanthine degradation is a significant source of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.

Caption: Hypoxanthine's role in excitotoxicity and oxidative stress.

Hypoxanthine-Mediated Pyroptosis via Calcium Overload

Recent research has implicated hypoxanthine in a form of programmed cell death known as pyroptosis, particularly in endothelial cells of the blood-brain barrier. This process is triggered by intracellular calcium overload and the activation of gasdermin E (GSDME).

Caption: Hypoxanthine-induced GSDME-dependent pyroptosis.

Experimental Protocols for Hypoxanthine Research

Accurate and reproducible measurement of hypoxanthine and the activity of related enzymes is fundamental to research in this field. This section provides detailed methodologies for key experiments.

Quantification of Hypoxanthine in Cerebrospinal Fluid (CSF) by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates purine metabolites based on their physicochemical properties using a reversed-phase HPLC column, followed by detection using ultraviolet (UV) absorbance.

Reagents and Materials:

-

CSF samples

-

Perchloric acid (PCA), 0.4 M

-

Potassium carbonate (K2CO3), 2 M

-

Mobile phase: Potassium phosphate buffer (e.g., 50 mM, pH 5.1) with a small percentage of methanol (e.g., 2%)

-

Hypoxanthine standard solutions

-

Reversed-phase C18 column (e.g., Sepharon SGX C18)

-

HPLC system with a UV detector set at ~254 nm

Procedure:

-

Sample Preparation:

-

Thaw CSF samples on ice.

-

Deproteinize the CSF sample by adding an equal volume of ice-cold 0.4 M PCA.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant by adding 2 M K2CO3.

-

Centrifuge again to pellet the potassium perchlorate precipitate.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Inject a defined volume of the prepared sample (e.g., 20 µL).

-

Monitor the elution profile at ~254 nm.

-

Identify the hypoxanthine peak by comparing its retention time with that of the hypoxanthine standard.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of hypoxanthine.

-

Calculate the concentration of hypoxanthine in the CSF sample by interpolating its peak area on the standard curve.

-

Measurement of Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Activity

Principle: HPRT activity can be measured spectrophotometrically by coupling the formation of inosine monophosphate (IMP) from hypoxanthine to the reduction of NAD+ by IMP dehydrogenase (IMPDH). The resulting increase in NADH is monitored at 340 nm.

Reagents and Materials:

-

Cell or tissue lysates (e.g., erythrocytes, brain homogenates)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2)

-

Hypoxanthine solution

-

Phosphoribosyl pyrophosphate (PRPP) solution

-

IMP dehydrogenase (IMPDH)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Lysate Preparation:

-

Homogenize tissue or lyse cells in a suitable buffer on ice.

-

Centrifuge to remove cellular debris.

-

Determine the protein concentration of the supernatant (e.g., using a Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer, hypoxanthine, PRPP, NAD+, and IMPDH.

-

Add a specific amount of cell or tissue lysate to initiate the reaction.

-

Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

-

Calculation of Activity:

-

Determine the rate of NADH formation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Express HPRT activity as nmol of IMP formed per hour per mg of protein.

-

Determination of Xanthine Oxidase (XO) Activity

Principle: XO activity is determined by measuring the rate of formation of its product, uric acid, from the substrate xanthine. The increase in uric acid can be monitored spectrophotometrically at ~295 nm. A more sensitive fluorometric assay can also be used, which measures the conversion of pterin to isoxanthopterin.

Reagents and Materials:

-

Tissue homogenates (e.g., brain capillaries)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.8)

-

Xanthine solution

-

(For fluorometric assay) Pterin solution

-

Spectrophotometer or fluorometer

Procedure (Spectrophotometric):

-

Homogenate Preparation:

-

Homogenize tissue in ice-cold assay buffer.

-

Centrifuge and use the supernatant for the assay.

-

-

Enzyme Assay:

-

Add the tissue homogenate to the assay buffer containing xanthine.

-

Monitor the increase in absorbance at ~295 nm over time.

-

-

Calculation of Activity:

-

Calculate the rate of uric acid formation using its molar extinction coefficient.

-

Express XO activity in units per mg of protein.

-

Assessment of Hypoxanthine-Induced Oxidative Stress

Principle: The generation of reactive oxygen species (ROS) in response to hypoxanthine can be assessed by measuring markers of oxidative damage to lipids, proteins, and DNA.

Methods:

-

Lipid Peroxidation: Measured by the thiobarbituric acid reactive substances (TBARS) assay, which detects malondialdehyde (MDA), a product of lipid peroxidation.

-

Protein Carbonylation: Quantified by derivatizing carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH), followed by spectrophotometric or immunological detection.

-

DNA Damage: Assessed by measuring levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a common marker of oxidative DNA damage, typically using an ELISA kit.

Future Directions and Therapeutic Implications

The intricate involvement of hypoxanthine in the pathophysiology of neurological disorders presents both challenges and opportunities for therapeutic intervention. Strategies aimed at modulating hypoxanthine levels and its downstream effects are being actively explored.

-

Xanthine Oxidase Inhibitors: Drugs like allopurinol and febuxostat, which inhibit XO, have been investigated for their potential to reduce oxidative stress in conditions like ischemic stroke. However, their efficacy in the brain, where XO expression is relatively low, remains a subject of debate.

-

Enhancing the Purine Salvage Pathway: Strategies to boost HPRT activity could be beneficial in conditions of energy failure, promoting the recycling of hypoxanthine and preserving the cellular nucleotide pool.

-

Targeting Downstream Signaling Cascades: Interventions aimed at mitigating calcium overload, inhibiting pyroptosis, or scavenging ROS could offer neuroprotection in the context of hypoxanthine-induced neurotoxicity.

Conclusion

Hypoxanthine is a critical metabolite that sits at the nexus of cellular energy status and neuronal viability. Its accumulation in various neurological disorders serves as a sensitive barometer of metabolic crisis and a trigger for a cascade of detrimental events. A deeper understanding of the quantitative changes in hypoxanthine levels, the intricacies of its signaling pathways, and the development of robust experimental models are paramount for the advancement of novel diagnostic and therapeutic strategies. This technical guide provides a foundational resource for researchers and clinicians working to translate our growing knowledge of hypoxanthine's role in the brain into tangible benefits for patients with neurological diseases.

References

- 1. Brain purinergic activity linked with depressive symptomatology: hypoxanthine and xanthine in CSF of patients with major depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ujms.net [ujms.net]

- 3. Important role of purine salvage pathway in the brain clarified: Association between uric acid levels and neurodegenerative diseases | News | Science Japan [sj.jst.go.jp]

- 4. Concentration of hypoxanthine in both cerebrospinal fluid and brain tissue increases under intensive hypoxia only - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

Investigating Purine Metabolism Disorders with Hypoxanthine-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Hypoxanthine-d4, a deuterated stable isotope of hypoxanthine, in the investigation of purine metabolism disorders. The use of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard offers a highly sensitive and specific method for the accurate quantification of purine metabolites in biological matrices. This approach is critical for the diagnosis, monitoring, and research of various inherited and acquired disorders of purine metabolism.

Introduction to Purine Metabolism and its Disorders

Purine metabolism is a fundamental biochemical process involving the synthesis, degradation, and salvage of purine nucleotides.[1] These molecules are essential for numerous cellular functions, including DNA and RNA synthesis, energy transfer (ATP, GTP), and cell signaling.[2] Disorders in this pathway can lead to a range of clinical manifestations, from severe neurological impairments to renal dysfunction.[1]

Key enzymes in the purine degradation pathway include purine nucleoside phosphorylase (PNP) and xanthine oxidase (XO).[3] PNP converts inosine and guanosine to hypoxanthine and guanine, respectively. Xanthine oxidase then catalyzes the oxidation of hypoxanthine to xanthine, and further to uric acid, the final product of purine degradation in humans.

Disorders of Purine Metabolism:

-

Lesch-Nyhan Syndrome: A severe X-linked recessive disorder caused by a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). This enzyme is crucial for the purine salvage pathway. Its deficiency leads to the overproduction and accumulation of uric acid, as well as elevated levels of hypoxanthine and xanthine. Clinically, it is characterized by hyperuricemia, severe neurological dysfunction, and self-injurious behavior.

-

Xanthinuria: A rare autosomal recessive disorder characterized by a deficiency of xanthine oxidase. This leads to the accumulation of hypoxanthine and xanthine and very low levels of uric acid in blood and urine. The primary clinical manifestation is the formation of xanthine kidney stones.

-

Purine Nucleoside Phosphorylase (PNP) Deficiency: An autosomal recessive disorder that results in a severe combined immunodeficiency (SCID). The deficiency of PNP leads to an accumulation of its substrates, inosine and guanosine, and their deoxy forms, which are toxic to lymphocytes, particularly T-cells.

The Role of this compound in Quantitative Analysis

Accurate measurement of purine metabolites is essential for the diagnosis and management of these disorders. Stable isotope dilution with LC-MS/MS is the gold standard for such quantitative analyses. This compound serves as an ideal internal standard for the quantification of endogenous hypoxanthine.

Principle of Isotope Dilution Mass Spectrometry:

A known amount of the stable isotope-labeled internal standard (this compound) is added to the biological sample at the beginning of the sample preparation process. The deuterated standard is chemically identical to the endogenous analyte (hypoxanthine) and thus behaves similarly during extraction, chromatography, and ionization. However, it has a different mass due to the deuterium atoms. The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of internal standard, the concentration of the endogenous analyte can be accurately calculated, correcting for any sample loss during preparation or variations in instrument response.

Quantitative Data on Purine Metabolites

The following tables summarize typical concentrations of key purine metabolites in urine and cerebrospinal fluid (CSF) from healthy controls and patients with specific purine metabolism disorders, as determined by mass spectrometry-based methods.

Table 1: Urinary Purine Metabolite Concentrations (mmol/mol creatinine)

| Metabolite | Healthy Controls | Lesch-Nyhan Syndrome | Xanthinuria |

| Hypoxanthine | < 10 | > 50 (often > 100) | Elevated |

| Xanthine | < 15 | > 50 (often > 100) | Markedly Elevated |

| Uric Acid | 200 - 600 | Markedly Elevated* | Very Low / Undetectable |

*Note: Uric acid levels in Lesch-Nyhan syndrome are typically very high but may be lowered with allopurinol treatment. Data compiled from multiple sources indicating relative changes.

Table 2: Cerebrospinal Fluid (CSF) Purine Metabolite Concentrations (µmol/L)

| Metabolite | Healthy Controls | Lesch-Nyhan Syndrome |

| Hypoxanthine | ~2.5 | Markedly Elevated |

| Xanthine | ~2.5 | Elevated |

Data compiled from sources indicating typical concentrations and relative changes.

Experimental Protocols

This section provides a detailed methodology for the quantification of purine metabolites in urine using LC-MS/MS with this compound as an internal standard. This protocol is adapted from established methods for the analysis of purines and pyrimidines.

Reagents and Materials

-

Standards: Hypoxanthine, Xanthine, Uric Acid, and other purine metabolites of interest.

-

Internal Standard: this compound (≥99% deuterated forms).

-

Solvents: Methanol (ULC-MS grade), Acetonitrile (ULC-MS grade), Isopropanol (ULC-MS grade), Formic acid (ULC-MS grade), Ultrapure water.

-

Sample Preparation: Centrifugal filters or 96-well filtration plates.

Preparation of Standard and Internal Standard Solutions

-

Stock Solutions: Prepare individual stock solutions of each analyte and this compound in an appropriate solvent (e.g., DMSO or aqueous solution with pH adjustment).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range in biological samples (e.g., 0, 1, 2, 4, 8, 16, 32, 64, 128, and 256 µM).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides a robust signal in the LC-MS/MS system (e.g., 25 µM).

Sample Preparation (Urine)

-

Normalization: To account for variations in urine dilution, normalize samples to creatinine concentration. Dilute an appropriate volume of urine with ultrapure water to achieve a consistent creatinine concentration (e.g., 0.25 mM).

-

Internal Standard Spiking: To a fixed volume of the diluted urine sample (e.g., 400 µL), add a fixed volume of the this compound internal standard working solution (e.g., 100 µL of 25 µM solution).

-

Protein Precipitation/Filtration: For samples with potential protein content, perform protein precipitation (e.g., with acetonitrile) followed by centrifugation. Alternatively, for cleaner samples like urine, proceed directly to filtration using centrifugal filters or a 96-well filtration plate to remove particulates.

-

Transfer: Transfer the filtrate to an autosampler vial or plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A tandem quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Chromatographic Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column suitable for the separation of polar analytes like purines.

-

Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1-0.4% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Gradient Program: An example gradient could be: 0.0-1.1 min: 10% B; 1.1-6.0 min: 10% to 80% B; 6.0-6.1 min: 80% to 100% B; 6.1-8.0 min: 100% B; 8.0-8.5 min: 100% to 10% B; 8.5-14.0 min: 10% B.

-

Mass Spectrometry Settings: Optimize the MS/MS parameters, including precursor and product ions, cone voltage, and collision energy for each analyte and the internal standard. The MRM transitions for hypoxanthine and this compound would be specific to their molecular masses.

Data Analysis

-

Peak Integration: Integrate the peak areas of the endogenous analytes and this compound.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Quantification: Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

Diagnostic Workflow for Purine Metabolism Disorders

The following diagram illustrates a typical workflow for the diagnosis of purine metabolism disorders using this compound as an internal standard.

Purine Degradation Pathway

This diagram illustrates the key steps in the purine degradation pathway, highlighting the roles of important enzymes and the central position of hypoxanthine.

References

- 1. Metabolic disorders of purine metabolism affecting the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disorders of purine biosynthesis metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Tracing Purine Metabolism: An In-depth Technical Guide to Hypoxanthine-d4 Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of hypoxanthine-d4 as a stable isotope tracer for elucidating the metabolic flux of purine salvage pathways. The purine salvage pathway is a critical component of nucleotide metabolism, recycling purine bases to synthesize nucleotides, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders. Stable isotope tracing with deuterated hypoxanthine, coupled with mass spectrometry, offers a powerful tool to quantitatively assess the dynamics of this pathway, providing valuable insights for basic research and drug development.

Core Concepts: The Purine Salvage Pathway and Isotope Tracing

The purine salvage pathway reclaims purine bases, such as hypoxanthine and guanine, from the degradation of nucleotides. A key enzyme in this process is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which catalyzes the conversion of hypoxanthine and guanine to their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP). IMP can then be converted to adenosine monophosphate (AMP) and GMP, which are essential precursors for DNA and RNA synthesis, as well as for cellular energy metabolism.

Stable isotope tracing utilizes non-radioactive, heavy isotopes, such as deuterium (²H or d), ¹³C, or ¹⁵N, to label metabolic precursors. By introducing a labeled compound like this compound into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites. Mass spectrometry is then used to detect and quantify the mass isotopologues (molecules of the same compound with different numbers of heavy isotopes), allowing for the calculation of metabolic flux – the rate of turnover of molecules through a metabolic pathway.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the core logic of the purine salvage pathway and a typical experimental workflow for a stable isotope tracing experiment using this compound.

Caption: Metabolic fate of this compound in the purine salvage and catabolic pathways.

Caption: A generalized workflow for metabolic flux analysis using this compound.

Quantitative Data Presentation

The following tables summarize quantitative data extracted from published studies that utilized isotopically labeled hypoxanthine to trace purine metabolism. The data is presented as fractional abundance, which represents the percentage of a metabolite pool that has incorporated the isotopic label.

Table 1: Fractional Abundance of Purine Metabolites in Mouse Tissues after [¹³C₅]-Hypoxanthine Infusion

| Tissue | [¹³C₅]-Hypoxanthine (%) | [¹³C₅]-IMP (%) | [¹³C₅]-AMP (%) | [¹³C₅]-GMP (%) |

| Liver | ~2.5 | ~1.0 | ~0.5 | ~0.5 |

| Spleen | ~3.0 | ~2.5 | ~1.5 | ~1.5 |

| Kidney | ~4.0 | ~1.5 | ~1.0 | ~1.0 |

| Lung | ~3.5 | ~2.0 | ~1.0 | ~1.0 |

| Heart | ~2.0 | ~1.0 | ~0.5 | ~0.5 |

| Brain | ~1.0 | ~0.5 | <0.5 | <0.5 |

| Data is an approximation derived from graphical representations in "De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors" and is intended for comparative purposes. |

Table 2: Isotope Enrichment in HeLa Cells Cultured with [¹⁵N₄]-Hypoxanthine

| Condition | Metabolite | Isotope Enrichment (%) |

| Purine-rich media | AMP | ~95 |

| Purine-rich media | GMP | ~95 |

| Data is an approximation derived from graphical representations in "Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells" and illustrates the high efficiency of the salvage pathway under purine-replete conditions. |

Experimental Protocols

The following protocols are composites based on established methodologies for stable isotope tracing and purine analysis, supplemented with details from studies using labeled hypoxanthine.

In Vitro Labeling of Cultured Cells with this compound

1. Cell Culture and Media Preparation:

-

Culture cells of interest to ~80% confluency in standard growth medium.

-

Prepare labeling medium by supplementing purine-free base medium (e.g., DMEM) with dialyzed fetal bovine serum (to minimize unlabeled purines) and a known concentration of this compound. A typical starting concentration for labeled precursors is in the range of 10-100 µM, but this should be optimized for the specific cell line and experimental goals.

2. Isotope Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Wash the cells once with pre-warmed, purine-free medium.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamics of label incorporation. A 12-14 hour incubation is often sufficient to approach isotopic steady state for purine salvage.[1]

3. Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol in water, and scraping the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites for LC-MS/MS analysis.

In Vivo Labeling in a Mouse Model with this compound

1. Animal Preparation:

-

Acclimate mice to the experimental conditions.

-

For some studies, fasting may be required to reduce variability in endogenous metabolite pools.

2. Tracer Administration:

-

Prepare a sterile solution of this compound in a vehicle suitable for intravenous infusion (e.g., saline). The concentration and infusion rate should be optimized to achieve detectable labeling in tissues without causing adverse physiological effects.

-

Administer the this compound solution via intravenous infusion, for example, through the tail vein. The duration of infusion can vary; a 5-hour infusion has been used for labeled hypoxanthine.[2]

3. Tissue Collection and Processing:

-

At the end of the infusion period, euthanize the animal according to approved protocols.

-

Rapidly dissect the tissues of interest and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

Store the frozen tissues at -80°C until metabolite extraction.

4. Metabolite Extraction from Tissues:

-

Homogenize the frozen tissue samples in a pre-chilled extraction solvent (e.g., 80% methanol).

-

Centrifuge the homogenate to pellet tissue debris.

-

Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound and its Metabolites

1. Chromatographic Separation:

-

Use a liquid chromatography system, such as a UHPLC, to separate the purine metabolites.

-

A C18 reversed-phase column is commonly used for the separation of purine bases and nucleotides.

-

The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid), run in a gradient to elute the metabolites.

2. Mass Spectrometry Detection:

-

A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap) is used for the detection and quantification of the unlabeled and deuterated metabolites.

-

Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

For each metabolite, specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) are monitored to ensure specificity and sensitivity. For this compound, the precursor ion will be m/z 141.1, and for its downstream products, the mass will be shifted by +4 Da compared to the unlabeled counterparts.

3. Data Analysis:

-

Integrate the peak areas for each mass isotopologue of hypoxanthine and its downstream metabolites (IMP, AMP, GMP, xanthine, uric acid).

-

Correct for the natural abundance of isotopes.

-

Calculate the fractional abundance of each labeled metabolite at each time point or in each tissue.

-

Use metabolic flux analysis software to model the data and calculate flux rates through the purine salvage pathway.

Applications in Research and Drug Development

-

Understanding Disease Metabolism: Tracing purine salvage flux can provide insights into the metabolic reprogramming of cancer cells, which often exhibit an increased reliance on salvage pathways for nucleotide synthesis.

-

Drug Target Validation: By measuring the effect of a drug candidate on the flux through the purine salvage pathway, researchers can validate its mechanism of action and efficacy. For example, inhibitors of HGPRT or other enzymes in the pathway can be evaluated.

-

Pharmacodynamic Biomarker Development: The measurement of changes in purine metabolic flux in response to treatment can serve as a pharmacodynamic biomarker to assess drug activity in preclinical and clinical studies.

-

Personalized Medicine: Understanding the variations in purine metabolism among individuals could lead to the development of personalized therapeutic strategies for diseases involving purine metabolic dysregulation.

This technical guide provides a foundational understanding of the principles and methodologies for using this compound to trace purine metabolic flux. The successful implementation of these techniques requires careful optimization of experimental parameters and rigorous data analysis. By leveraging this powerful approach, researchers can gain deeper insights into the intricate network of purine metabolism and its role in health and disease.

References

In-Depth Technical Guide to the Discovery and Synthesis of Deuterated Hypoxanthine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of deuterated hypoxanthine. It is designed to furnish researchers, scientists, and professionals in drug development with the core knowledge required to utilize this stable isotope-labeled compound in their studies. The guide details the scientific context of its discovery, provides in-depth synthesis protocols, presents key quantitative data, and outlines experimental workflows.

Discovery and Significance

The "discovery" of deuterated hypoxanthine is not a singular event but rather an outcome of the advancement of stable isotope labeling techniques. The utility of deuterium-labeled compounds as internal standards for mass spectrometry and as tracers in metabolic research has been a driving force in their synthesis and application. Deuterated hypoxanthine, in particular, has become a valuable tool for studying purine metabolism and its role in various physiological and pathological processes. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometry-based analyses, making it an ideal tracer for metabolic flux analysis and as an internal standard for accurate quantification of endogenous hypoxanthine.

Synthesis of Deuterated Hypoxanthine

The primary method for the synthesis of deuterated hypoxanthine is through hydrogen-deuterium (H-D) exchange. The proton at the C8 position of the purine ring is the most readily exchangeable.

Experimental Protocol: Hydrogen-Deuterium Exchange

This protocol is adapted from established methods for H-D exchange in purine systems.

Materials:

-

Hypoxanthine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated methanol (MeOD, 99.5 atom % D)

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) (optional catalyst)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Celite pad or syringe filter)

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Preparation: In a round-bottom flask, dissolve hypoxanthine in D₂O. The concentration can be in the range of 10-50 mg/mL. For enhanced exchange rates, a co-solvent such as deuterated methanol (MeOD) can be added.

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove air.

-

Catalyst (Optional): For catalyzed exchange, add a catalytic amount of PtO₂ or Pd/C to the solution.

-

Reaction: Heat the mixture to reflux under an inert atmosphere with vigorous stirring. The reaction time can vary from several hours to days, depending on the desired level of deuteration. The exchange process can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the H8 proton signal.

-

Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Filtration: If a catalyst was used, filter the reaction mixture through a pad of Celite or a syringe filter to remove the catalyst.

-

Solvent Removal: Remove the D₂O and any other deuterated solvents under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting solid under high vacuum to remove any residual D₂O.

-

Purification (if necessary): The deuterated hypoxanthine can be further purified by recrystallization from a suitable solvent if needed.

Quantitative Data

Physicochemical Properties

| Property | Hypoxanthine | Deuterated Hypoxanthine (Estimated) |

| Molecular Formula | C₅H₄N₄O | C₅H₃DN₄O (for 8-deuterohypoxanthine) |

| Molar Mass | 136.11 g/mol | 137.12 g/mol (for 8-deuterohypoxanthine) |

| Melting Point | Decomposes >150 °C | Expected to be similar to hypoxanthine |

| Solubility in Water | 0.5 g/L (20 °C) | Expected to be similar to hypoxanthine |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Data (in DMSO-d₆):

| Proton | Hypoxanthine (δ, ppm) | 8-Deuterohypoxanthine (δ, ppm) |

| H-2 | ~8.05 (s) | ~8.05 (s) |

| H-8 | ~8.15 (s) | Absent |

| N-H (broad) | Variable | Variable |

¹³C NMR (Nuclear Magnetic Resonance) Data (in DMSO-d₆):

| Carbon | Hypoxanthine (δ, ppm) | 8-Deuterohypoxanthine (δ, ppm) |

| C-2 | ~148 | ~148 |

| C-4 | ~149 | ~149 |

| C-5 | ~116 | ~116 |

| C-6 | ~157 | ~157 |

| C-8 | ~140 | ~140 (C-D coupling observed) |

Mass Spectrometry Data (Electron Ionization):

| m/z | Hypoxanthine (Relative Intensity) | 8-Deuterohypoxanthine (Relative Intensity) | Assignment |

| 136 | 100 | - | [M]⁺ |

| 137 | - | 100 | [M]⁺ |

| 109 | ~50 | ~50 | [M-HCN]⁺ |

| 110 | - | - | [M-DCN]⁺ |

| 81 | ~30 | ~30 | [M-HCN-CO]⁺ |

Experimental Protocols and Visualizations

Purine Salvage Pathway

Deuterated hypoxanthine is a key tool for studying the purine salvage pathway. The following diagram illustrates the central role of hypoxanthine in this pathway.

Caption: The purine salvage pathway, highlighting the role of hypoxanthine.

Experimental Workflow: Metabolic Tracing with Deuterated Hypoxanthine

This workflow outlines the key steps in a typical metabolic tracing experiment using deuterated hypoxanthine in a cell culture model.

Methodological & Application

Application Note and Protocol for the Quantification of Hypoxanthine in Plasma using Hypoxanthine-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxanthine, a naturally occurring purine derivative, is a key intermediate in purine metabolism. Its levels in plasma can be indicative of certain pathological conditions, including hypoxia and disorders of purine metabolism. Accurate and precise quantification of hypoxanthine in plasma is crucial for both clinical diagnostics and research. The use of a stable isotope-labeled internal standard, such as Hypoxanthine-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical methods. This approach ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.

This document provides a detailed protocol for the quantification of hypoxanthine in human plasma using this compound as an internal standard with an LC-MS/MS system.

Experimental Workflow

Experimental Protocols

Materials and Reagents

-

Human plasma (collected in EDTA tubes)

-

Hypoxanthine (analytical standard)

-

This compound (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of hypoxanthine and this compound in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

-

Working Standard Solutions: Prepare a series of working standard solutions of hypoxanthine by serial dilution of the primary stock solution.

-

Internal Standard Spiking Solution: Prepare a 1 µg/mL working solution of this compound.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation

Proper sample handling is critical to prevent in-vitro degradation or formation of hypoxanthine.[1][2] Blood samples should be centrifuged immediately after collection, and the plasma should be promptly deproteinized or stored at -80°C.[1][2]

-

To 50 µL of plasma sample (calibrant, QC, or unknown) in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Value |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with high %B, gradually decrease to elute polar compounds |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Hypoxanthine Transition | 137.1 -> 110.1 (Quantifier), 137.1 -> 94.1 (Qualifier) |

| This compound Transition | 141.1 -> 114.1 |

Note: MS/MS parameters such as collision energy and cone voltage should be optimized for the specific instrument used.

Data Presentation

The following tables summarize representative quantitative data for a validated hypoxanthine assay in plasma.

Table 1: Calibration Curve Parameters

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Hypoxanthine | 5 - 2000 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| Low | 15 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |

| Medium | 200 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |

| High | 1600 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |

LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 15 | 85 - 115 | 85 - 115 |

| High | 1600 | 85 - 115 | 85 - 115 |

Hypoxanthine Metabolic Pathway

References

Application Notes and Protocols for Hypoxanthine Quantification in Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypoxanthine, a naturally occurring purine derivative, is a critical intermediate in purine metabolism. Its quantification in urine is of significant interest in clinical and research settings as abnormal levels are associated with various pathological conditions, including hypoxia, gout, and certain metabolic disorders. Accurate and reliable measurement of urinary hypoxanthine is therefore crucial. This document provides detailed application notes and protocols for various sample preparation techniques essential for robust hypoxanthine quantification.

The choice of sample preparation method is critical and depends on the analytical technique employed (e.g., HPLC-UV, LC-MS, GC-MS), the required sensitivity, and the sample throughput. Here, we discuss and provide protocols for common techniques including simple dilution, protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), as well as derivatization for GC-MS analysis.

Purine Metabolism Pathway

The following diagram illustrates the central role of hypoxanthine in the purine metabolism pathway.

Caption: Purine metabolism pathway highlighting the central role of hypoxanthine.

Sample Preparation Techniques: A Comparative Overview

The selection of an appropriate sample preparation technique is paramount for accurate hypoxanthine quantification. The following table summarizes the performance of different methods.

| Parameter | Simple Dilution | Protein Precipitation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Recovery | Not Applicable | 85-100% | 65-95% | 75-90% |

| Matrix Effect | High | Moderate to High | Low to Moderate | Moderate |

| LOD/LOQ | Higher | Moderate | Low | Moderate to Low |

| Throughput | High | High | Moderate | Moderate |

| Cost | Low | Low | High | Moderate |

| Labor Intensity | Low | Low | High | Moderate |

Experimental Protocols

Simple Dilution

This method is suitable for rapid screening or when using highly sensitive analytical instruments like LC-MS/MS that are less susceptible to matrix effects.

Workflow:

Caption: Workflow for simple dilution of urine samples.

Protocol:

-

Thaw frozen urine samples at room temperature.

-

Vortex the sample for 10 seconds.

-

Dilute 100 µL of urine with 900 µL of the initial mobile phase (or an appropriate aqueous solution).

-

Vortex the diluted sample for 10 seconds.

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is ready for injection.

Protein Precipitation (PPT)

PPT is a simple and effective method for removing proteins from urine samples, which can interfere with chromatographic analysis. Acetonitrile is a commonly used precipitating agent.

Workflow:

Caption: Workflow for protein precipitation of urine samples.

Protocol:

-

Pipette 200 µL of urine into a microcentrifuge tube.

-

Add 600 µL of ice-cold acetonitrile.

-

Vortex for 30 seconds.

-

Incubate at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

Solid-Phase Extraction (SPE)